molecular formula C11H19NO3S B1408593 Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-89-1

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1408593
CAS No.: 1340481-89-1
M. Wt: 245.34 g/mol
InChI Key: RJXLYDGIJVVNOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves several steps :

    Preparation of 5,5-dioxide sulfur compound: This can be achieved through the oxidation of sulfur compounds using reagents like hydrogen peroxide.

    Nucleophilic substitution reaction: The intermediate is then reacted with 2-chloroethanol to form 2-chloroethanol hydroxyethyl ester.

    Formation of the spirocyclic intermediate: This involves the reaction of the hydroxyethyl ester with appropriate reagents to form the spirocyclic structure.

    Oxidation reaction: The final step involves the oxidation of the intermediate to form the desired this compound.

Chemical Reactions Analysis

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: It can be reduced to form thiols or other reduced sulfur compounds using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving sulfur and nitrogen atoms.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as :

    Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: This compound has an additional oxygen atom, which may alter its chemical reactivity and biological activity.

    2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide:

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a different ring system, which may influence its biological activity and use in drug discovery.

Properties

IUPAC Name

tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)8(13)4-5-16-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXLYDGIJVVNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
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